4-Hydroxy-2-phenylisoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57192-79-7 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-hydroxy-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3/c16-11-8-4-7-10-12(11)14(18)15(13(10)17)9-5-2-1-3-6-9/h1-8,16H |
InChI Key |
CXPJSDRRKGBSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxy 2 Phenylisoindoline 1,3 Dione
Classical Synthetic Approaches to Isoindoline-1,3-dione Derivatives
Traditional methods for the synthesis of the isoindoline-1,3-dione core have been well-established for decades, primarily relying on robust and straightforward chemical transformations.
Condensation Reactions Involving Phthalic Anhydride (B1165640) and Amines
The most fundamental and widely used method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride or its substituted derivatives with primary amines. In the context of 4-Hydroxy-2-phenylisoindoline-1,3-dione, this classical approach would involve the reaction of 4-hydroxyphthalic anhydride with aniline (B41778).
The reaction is typically carried out by heating a mixture of the anhydride and the amine, often in a solvent such as glacial acetic acid, which facilitates the reaction. The process involves an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate N-phenylphthalamic acid derivative. Subsequent intramolecular cyclization via dehydration, driven by high temperatures, yields the final imide product.
While direct literature on the specific reaction between 4-hydroxyphthalic anhydride and aniline is not abundant, the general applicability of this method is well-documented for a vast range of substituted anilines and phthalic anhydrides. For instance, the synthesis of the isomeric compound, 2-(4-hydroxyphenyl)isoindoline-1,3-dione, has been achieved through the condensation of phthalic anhydride and 4-aminophenol, demonstrating the viability of this classical approach for hydroxylated derivatives.
Table 1: Examples of Classical Condensation Reactions
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| Phthalic Anhydride | Aniline | 2-Phenylisoindoline-1,3-dione | Heat, Acetic Acid |
| Phthalic Anhydride | 4-Aminophenol | 2-(4-Hydroxyphenyl)isoindoline-1,3-dione | Heat |
Multi-Step Reaction Sequences for Structural Elaboration
For instance, a pre-formed N-substituted phthalimide (B116566) can be subjected to further chemical transformations. A common strategy involves the Gabriel synthesis, where potassium phthalimide is used as an ammonia (B1221849) surrogate to synthesize primary amines. While this method is typically used to introduce an alkyl group at the nitrogen atom, multi-step modifications of the phthalimide ring itself are also prevalent.
Syntheses can involve:
Introduction of substituents on the aromatic ring: Starting with a simple phthalimide, electrophilic aromatic substitution reactions can be employed to introduce groups like nitro or halogen functionalities. These can then be further converted to other groups, such as the target hydroxyl group, through subsequent reactions like reduction and diazotization.
Cycloaddition Reactions: More advanced strategies involve the construction of the isoindoline-dione ring system through cycloaddition reactions. For example, palladium-catalyzed [4+1] cycloaddition reactions have been developed to assemble N-substituted phthalimides from precursors like 2-iodo-N-phenylbenzamides. researchgate.netrsc.org
Functional Group Interconversion: A multi-step approach might start with a more accessible substituted phthalic acid derivative, which is then converted to the anhydride and subsequently reacted with the amine. For example, a methoxy-substituted phthalic anhydride could be condensed with aniline, followed by a demethylation step to reveal the hydroxyl group in the final product.
These multi-step sequences provide versatility and control over the final structure, enabling the synthesis of highly functionalized molecules like this compound. nih.gov
Modern Synthetic Innovations for Isoindoline-1,3-dione Systems
In recent years, synthetic chemistry has moved towards more efficient and environmentally friendly methodologies. The synthesis of isoindoline-1,3-diones has benefited significantly from these innovations.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products. The synthesis of N-substituted phthalimides is particularly amenable to microwave assistance. The high temperatures required for the dehydration step in the classical condensation method can be reached rapidly and efficiently in a microwave reactor.
Several studies have demonstrated that the reaction between phthalic anhydride and various amines can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. This method is often performed in the absence of a solvent or in a high-boiling polar solvent. This energy-efficient technique has been successfully applied to the synthesis of a variety of N-phenylsuccinimides and N-phenylphthalimides, suggesting its applicability for the synthesis of this compound. nih.govjocpr.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Energy Input | Solvent | Typical Yield |
|---|---|---|---|---|
| Conventional Heating | Several hours | High (sustained heating) | Often required (e.g., Acetic Acid) | Moderate to Good |
Applications of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of isoindoline-1,3-dione synthesis, several greener approaches have been developed.
Solvent-Free Reactions: As mentioned, microwave-assisted syntheses can often be conducted without a solvent, which significantly reduces waste. Simple heating of a solid mixture of the anhydride and amine can also lead to the desired product, aligning with green chemistry principles. nih.gov
Alternative Energy Sources: Besides microwaves, ultrasound irradiation has also been employed to promote the synthesis of substituted phthalimides. Ultrasound-assisted reactions can enhance reaction rates and yields under milder conditions. hhu.deresearchgate.net
Use of Greener Catalysts and Solvents: Research has explored the use of water as a solvent or co-solvent in some synthetic routes. Additionally, the development of reusable, heterogeneous catalysts can replace more hazardous reagents used in some multi-step sequences. rsc.org For example, the use of molecular oxygen (O₂) as a "green oxygen source" in copper-catalyzed syntheses of phthalimides from other precursors represents an environmentally conscious approach. rsc.org
These green methodologies offer more sustainable pathways for the production of this compound and its derivatives.
Exploration of Reaction Mechanisms in Isoindoline-1,3-dione Formation
The formation of an N-substituted phthalimide from a phthalic anhydride and a primary amine proceeds through a well-understood two-step addition-elimination mechanism.
Nucleophilic Addition and Ring Opening: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine (e.g., aniline) onto one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This attack leads to the cleavage of a carbon-oxygen bond in the anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the opening of the anhydride ring to form a phthalamic acid derivative (in this case, 4-hydroxy-N-phenylphthalamic acid). This first step is generally reversible and rapid.
Intramolecular Cyclization and Dehydration: The second step is the intramolecular cyclization of the phthalamic acid intermediate. The amide nitrogen attacks the carboxylic acid carbon, forming another tetrahedral intermediate. This step is typically the rate-determining step and requires energy input, usually in the form of heat. The subsequent elimination of a water molecule from this intermediate leads to the formation of the stable five-membered imide ring of the this compound product.
Computational studies on the formation of N-phenylphthalimide from phthalanilic acid have confirmed that the dehydration of the cyclized tetrahedral intermediate is the rate-determining step. The presence of a catalyst, such as acetic acid, can facilitate both the initial nucleophilic attack and the final dehydration step. mdpi.com
Analysis of Nucleophilic Acyl Substitution Pathways
The formation of the isoindoline-1,3-dione core of this compound is a classic example of a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.com This process typically involves the reaction of a phthalic anhydride derivative with a primary amine. In the case of this compound, the synthesis would commence with 3-hydroxyphthalic anhydride and aniline.
The generally accepted mechanism for this transformation is a two-step addition-elimination process. nih.govmdpi.comresearchgate.net The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate undergoes ring-opening to yield a phthalanilic acid derivative, in this instance, 2-carboxy-6-hydroxy-N-phenylbenzamide.
Computational studies on the formation of N-phenylphthalimide from phthalanilic acid have shown that the subsequent intramolecular cyclization is often the rate-determining step. nih.govmdpi.com This cyclization involves the nucleophilic attack of the amide nitrogen on the remaining carboxylic acid carbonyl group. The reaction is often catalyzed by acids, such as acetic acid, which can act as both a proton donor and acceptor to facilitate the reaction. nih.govmdpi.com The final step is the dehydration of the resulting tetrahedral intermediate to form the stable five-membered imide ring of the isoindoline-1,3-dione. nih.govmdpi.com
The reactivity of the carbonyl groups in the isoindoline-1,3-dione core is a crucial aspect of its chemistry. The electron-withdrawing nature of the two carbonyl groups and the adjacent aromatic ring influences the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of aniline on 3-hydroxyphthalic anhydride | Tetrahedral intermediate |
| 2 | Ring-opening of the anhydride | 2-carboxy-6-hydroxy-N-phenylbenzamide (phthalanilic acid derivative) |
| 3 | Intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid | Tetrahedral intermediate |
| 4 | Dehydration | This compound |
Investigation of Addition Reactions and Intramolecular Cyclization Processes
The isoindoline-1,3-dione scaffold can participate in various addition reactions. The double bond within the benzene (B151609) ring can undergo reactions such as Diels-Alder cycloadditions, although the aromaticity of the ring makes these reactions less favorable than for non-aromatic alkenes. rsc.org More commonly, addition reactions can occur at the carbonyl groups, though this often leads to ring opening.
Intramolecular cyclization is a key feature in the synthesis of the target molecule itself, as discussed in the previous section. nih.govmdpi.com Beyond its formation, the functional groups of this compound, namely the hydroxyl group, could potentially participate in further intramolecular cyclization reactions under specific conditions. For instance, if a suitable reactive group were introduced elsewhere in the molecule, etherification involving the hydroxyl group could lead to the formation of a new ring system.
Studies on related systems, such as arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates, have demonstrated that intramolecular cyclizations can lead to the formation of complex polycyclic structures. rsc.org Similarly, investigations into the cyclization of bicyclic delta-hydroxynitriles have shown that the hydroxyl group can attack an activated cyano group, leading to the formation of cyclic imidates. nih.gov These examples highlight the potential for intramolecular reactions involving the hydroxyl group of this compound, should a suitable reaction partner be present within the molecule.
Tautomeric Equilibrium Studies in Related Diones
The presence of a hydroxyl group at the 4-position of the isoindoline-1,3-dione ring introduces the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, and in the case of this compound, a keto-enol tautomerism can be envisaged. The compound as named exists in the keto form. However, it could potentially exist in equilibrium with its enol tautomer, 1,4-dihydroxy-2-phenylisoindolin-3-one.
Research on 4-substituted phthalimide 2-hydroxy-Schiff bases, which bear some structural resemblance to the target molecule, has demonstrated solvent-dependent tautomeric equilibria. nih.govusi.ch In these studies, the equilibrium between the enol and keto forms was influenced by the polarity of the solvent, with more polar solvents favoring the keto tautomer. nih.gov Computational studies on these systems have been used to calculate the energy barriers between the tautomeric forms, providing insight into the likelihood of observing such an equilibrium. nih.gov
For this compound, the stability of the keto form is likely enhanced by the presence of the two carbonyl groups and the delocalization of the nitrogen lone pair into both carbonyls. However, the potential for the formation of an enol tautomer, which would benefit from the aromaticity of the newly formed hydroxyl-bearing ring, cannot be entirely discounted. The actual position of the tautomeric equilibrium for this specific compound would likely depend on factors such as the solvent, temperature, and pH.
| Tautomeric Form | Key Structural Features | Factors Favoring this Form |
|---|---|---|
| Keto Form | Two carbonyl groups at positions 1 and 3; one hydroxyl group at position 4. | Stability of the dicarbonyl system; delocalization of the nitrogen lone pair. |
| Enol Form | One carbonyl group at position 3; two hydroxyl groups at positions 1 and 4. | Aromaticity of the enol-containing ring. |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Hydroxy 2 Phenylisoindoline 1,3 Dione and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 4-Hydroxy-2-phenylisoindoline-1,3-dione provides specific information about the electronic environment of its hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the phthalimide (B116566) core and the 4-hydroxyphenyl substituent, as well as a signal for the hydroxyl proton.
The three protons on the phthalimide ring system will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their exact chemical shifts and coupling patterns are dictated by the electronic effect of the hydroxyl group. The four protons on the N-phenyl substituent also resonate in the aromatic region. The protons ortho to the hydroxyl group on the phenyl ring will appear as a doublet, and the protons meta to the hydroxyl group will appear as another doublet, characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl proton (OH) typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of the analogue 5-methoxy-2-phenylisoindoline-1,3-dione in CDCl₃ shows signals at δ 7.85 (d, 1H), 7.54-7.47 (m, 2H), 7.46-7.35 (m, 4H), and 7.23 (dd, 1H), with the methoxy protons appearing at δ 3.95 (s, 3H) rsc.org. Another related compound, 5-methyl-2-phenylisoindoline-1,3-dione, displays proton signals at δ 7.82 (d, 1H), 7.74 (s, 1H), 7.57 (d, 1H), 7.52-7.48 (m, 2H), 7.46-7.36 (m, 3H), and the methyl protons at 2.54 (s, 3H) rsc.org.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phthalimide) | 7.0 - 8.0 | Multiplet |
| Aromatic (Phenyl, ortho to N) | ~7.4 | Multiplet |
| Aromatic (Phenyl, meta to N) | ~7.4 | Multiplet |
| Aromatic (Phenyl, para to N) | ~7.4 | Multiplet |
| Aromatic (Hydroxyphenyl) | 6.8 - 7.2 | AA'BB' System (two doublets) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons of both the isoindoline (B1297411) and phenyl rings, and the carbon atom attached to the hydroxyl group.
The two carbonyl carbons (C=O) of the imide functional group are expected to appear far downfield, typically in the range of δ 165-170 ppm rsc.org. The aromatic region of the spectrum will contain signals for the ten aromatic carbons. The carbon atom bonded to the hydroxyl group (C-OH) on the phenyl ring is expected to resonate at a higher chemical shift compared to the other aromatic carbons, typically around δ 155-160 ppm, due to the deshielding effect of the oxygen atom.
Spectral data for analogues provide valuable comparative information. For instance, the ¹³C NMR spectrum of 5-methoxy-2-phenylisoindoline-1,3-dione shows two carbonyl signals at δ 167.24 and 167.14 ppm, with other aromatic carbons appearing between δ 108.31 and 165.10 ppm rsc.org. Similarly, 5-methyl-2-phenylisoindoline-1,3-dione shows carbonyl peaks at δ 167.4 and 167.3 ppm rsc.org.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Imide) | 165 - 170 |
| C-OH (Aromatic) | 155 - 160 |
| C-N (Aromatic) | ~132 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands.
A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
One of the most identifiable features of an imide is the pair of carbonyl (C=O) stretching bands. Cyclic imides often show two distinct C=O stretching peaks due to symmetric and asymmetric vibrations, typically found around 1775-1740 cm⁻¹ and 1720-1680 cm⁻¹ spectroscopyonline.com. For related isoindoline-1,3-dione derivatives, these C=O imide stretches have been observed around 1735 cm⁻¹ and 1709 cm⁻¹ 2promojournal.com. The stretching vibrations for the aromatic C=C bonds are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretching of the imide group is also anticipated, often near 1384 cm⁻¹ 2promojournal.com.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Imide C=O | Asymmetric Stretch | ~1750 |
| Imide C=O | Symmetric Stretch | ~1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₉NO₃), the exact molecular weight is 239.22 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be expected at m/z 239. This is confirmed by GC-MS data for the compound, which shows a top peak at m/z 239 nih.gov.
The fragmentation pattern provides further structural confirmation. N-substituted phthalimide derivatives typically undergo characteristic fragmentation pathways, including the loss of carbon monoxide (CO) from the imide ring xml-journal.net. The parent compound, N-phenylphthalimide, shows a molecular ion peak at m/z 223 nih.govnist.gov. The fragmentation of these structures is often initiated by cleavage of the imide ring.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Identity |
|---|---|
| 239 | [M]⁺˙ (Molecular Ion) |
| 211 | [M - CO]⁺˙ |
| 183 | [M - 2CO]⁺˙ |
| 119 | [C₇H₅NO]⁺˙ (Phthalimide fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated π-system.
The molecule contains two aromatic rings and two carbonyl groups, forming an extended system of conjugation. This leads to strong absorption in the UV region, typically corresponding to π → π* transitions. The presence of the hydroxyl group, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-phenylphthalimide. The specific wavelengths of maximum absorbance (λ_max) can be used to study the electronic properties of the molecule and related compounds acgpubs.org.
Table 5: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* | ~220 - 250 | Phenyl and Benzene Rings |
| π → π* | ~280 - 320 | Conjugated Imide System |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.org. A single-crystal X-ray diffraction study of 2-(4-Hydroxyphenyl)isoindoline-1,3-dione has provided detailed information about its solid-state architecture researchgate.net.
The compound crystallizes in the orthorhombic space group Pbca. The analysis revealed that the phthalimide ring system and the hydroxybenzene ring are not coplanar; instead, they are twisted with respect to each other, with a dihedral angle of 64.77(5)° researchgate.net.
Table 6: Crystallographic Data for 2-(4-Hydroxyphenyl)isoindoline-1,3-dione researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.22 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.524 (3) |
| b (Å) | 7.375 (2) |
| c (Å) | 24.890 (6) |
| Z (Molecules per unit cell) | 8 |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.
The structural isomer, 2-(4-Hydroxyphenyl)isoindoline-1,3-dione (C₁₄H₉NO₃), has been thoroughly characterized using this method researchgate.net. The analysis revealed that this compound crystallizes in an orthorhombic system with the space group Pbca. The unit cell parameters were determined to be a = 11.524 Å, b = 7.7133 Å, and c = 24.890 Å, resulting in a cell volume of 2212.4 ų researchgate.net. The crystal structure was solved and refined to a final R-factor of 0.043, indicating a high degree of accuracy in the determined atomic positions researchgate.net.
Similarly, studies on other N-substituted phthalimide derivatives show variations in their crystal systems. For instance, 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione crystallizes in a monoclinic system (P2₁/c), highlighting how different substituents on the phthalimide or phenyl rings can influence the crystal packing and symmetry nih.gov.
Table 1: Crystallographic Data for 2-(4-Hydroxyphenyl)isoindoline-1,3-dione and an Analogue.
| Parameter | 2-(4-Hydroxyphenyl)isoindoline-1,3-dione researchgate.net | 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione nih.gov |
|---|---|---|
| Molecular Formula | C₁₄H₉NO₃ | C₁₄H₇Cl₂NO₃ |
| Molecular Weight | 239.22 | 308.11 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 11.524 (3) | 7.5993 (2) |
| b (Å) | 7.7133 (19) | 19.4088 (5) |
| c (Å) | 24.890 (6) | 9.5086 (3) |
| β (°) | 90 | 110.842 (2) |
| Volume (ų) | 2212.4 (10) | 1310.68 (7) |
Analysis of Intermolecular Interactions, including Hydrogen Bonding
The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a crucial role.
In the crystal structure of 2-(4-Hydroxyphenyl)isoindoline-1,3-dione, the molecules are linked by O—H⋯O hydrogen bonds. These interactions form zigzag chains that propagate along the b-axis of the crystal lattice researchgate.net. This specific hydrogen bonding pattern is a key factor in the stabilization of the crystal structure.
Table 2: Hydrogen Bond Geometry for 2-(4-Hydroxyphenyl)isoindoline-1,3-dione.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O3–H3···O2ⁱ | N/A | N/A | N/A | N/A |
Symmetry codes: (i) x, y+1, z. Specific geometric data for this interaction was not provided in the primary source abstract but the presence of the bond was confirmed.
Dihedral Angle Analysis of Planar Fragments
For 2-(4-Hydroxyphenyl)isoindoline-1,3-dione, the dihedral angle between the phthalimide ring system and the hydroxybenzene ring is 64.77 (5)° researchgate.net. This significant twist indicates that the two ring systems are not coplanar, a common feature in this family of compounds due to steric hindrance around the C-N bond.
This non-planar conformation is observed across various analogues, although the specific angle can vary depending on the substitution pattern. In 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, the dihedral angle between the planar phthalimide system and the hydroxyphenyl ring is 75.55 (3)° nih.gov. In another example, 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle between the isoindoline-1,3-dione and the benzene ring is 86.88 (8)° nih.gov. These variations in dihedral angles directly impact the molecular shape and how the molecules pack together in the solid state.
Table 3: Dihedral Angles in N-Substituted Phthalimide Analogues.
| Compound | Dihedral Angle (°) |
|---|---|
| 2-(4-Hydroxyphenyl)isoindoline-1,3-dione | 64.77 (5) researchgate.net |
| 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione | 75.55 (3) nih.gov |
Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2 Phenylisoindoline 1,3 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic characteristics of 4-Hydroxy-2-phenylisoindoline-1,3-dione.
Density Functional Theory (DFT) Studies of Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic compounds. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and calculate various molecular properties. For isoindoline-1,3-dione derivatives, DFT calculations can provide valuable information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Frontier Molecular Orbital (FMO) Energy Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. Conversely, a larger energy gap suggests greater stability. For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic rings and the dione (B5365651) system, indicating the regions most susceptible to electrophilic and nucleophilic attack. The energy gap is a crucial descriptor of the molecule's electrical transport properties.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound A | -6.5 | -1.8 | 4.7 |
| Compound B | -6.2 | -2.1 | 4.1 |
| Compound C | -6.8 | -1.5 | 5.3 |
Prediction of Chemical Hardness and Reactivity Sites
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability and reactivity.
Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is given by ω = χ² / (2η).
These parameters help in understanding the chemical behavior of this compound. A high electrophilicity index, for instance, would suggest that the molecule is a good electron acceptor. The molecular electrostatic potential (MEP) surface is another valuable tool for identifying reactive sites. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (nucleophilic sites) and blue regions indicating positive electrostatic potential (electrophilic sites). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential.
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|
| Compound A | 2.35 | 0.43 | 4.15 | 3.66 |
| Compound B | 2.05 | 0.49 | 4.15 | 4.20 |
| Compound C | 2.65 | 0.38 | 4.15 | 3.25 |
Conformational Analysis and Stability Predictions
The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the isoindoline (B1297411) ring system and the phenyl ring.
A crystal structure study of the related compound, 2-(4-Hydroxyphenyl)isoindoline-1,3-dione, revealed a dihedral angle of 64.77(5)° between the phthalimide (B116566) ring system and the hydroxybenzene ring. researchgate.net This significant twist is likely due to steric hindrance between the two ring systems. It is expected that this compound would adopt a similar non-planar conformation. DFT calculations can be employed to perform a potential energy surface scan by systematically rotating the bond connecting the phenyl ring to the nitrogen atom of the isoindoline core. This would allow for the identification of the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers between them. The relative stability of different conformers is determined by their calculated Gibbs free energies.
Molecular Modeling Approaches for Biological Interaction Insights
Molecular modeling techniques, particularly molecular docking, are invaluable for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These simulations provide insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-target complex.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of ligand-receptor interactions.
For this compound, molecular docking studies could be performed against a variety of potential targets, given the diverse biological activities reported for isoindoline-1,3-dione derivatives. These activities include anticancer, anti-inflammatory, and enzyme inhibitory effects. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net For example, derivatives of this scaffold have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. researchgate.netnih.gov They have also been studied as potential anticancer agents by targeting proteins such as phosphatidylinositol 3-kinase (PI3Kα). mdpi.com
A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The results of a docking simulation are typically presented as a binding affinity score (e.g., in kcal/mol) and a detailed visualization of the interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-benzyl pyridinium (B92312) derivative | Acetylcholinesterase (AChE) | -9.8 | Tyr334, Trp84, Phe330 |
| N-phenyl-6-chloro-carboxamide derivative | PI3Kα | -8.5 | Val851, Ser774, Lys802 |
| Thiazo-isoindolinedione hybrid | SARS-CoV-2 Main Protease (Mpro) | -7.2 | His41, Cys145, Glu166 |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For the this compound system, MD simulations can provide detailed insights into its conformational flexibility and the stability of its binding to a potential biological target.
The simulation process involves calculating the forces between atoms and using these forces to predict their motion based on Newton's laws. This generates a trajectory of the molecule's behavior, revealing how it folds, changes shape, and interacts with its environment, such as a solvent or a protein binding pocket.
Binding Stability: When studying the interaction of this compound with a protein target, MD simulations are essential for assessing the stability of the docked pose. After an initial docking prediction, a simulation of the protein-ligand complex, typically lasting for nanoseconds, is performed. Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. For example, in simulations of other isoindoline-1,3-dione derivatives, complexes were considered stable when RMSD fluctuations were low, often stabilizing after an initial period of adjustment. nih.gov
Hydrogen Bonds and Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues is tracked throughout the simulation. The hydroxyl group and carbonyl oxygens of this compound are potential hydrogen bond donors and acceptors, respectively, which would be critical for stable binding.
Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory. dntb.gov.ua Negative binding free energy values suggest a spontaneous and favorable binding process.
The following table illustrates the type of data that can be obtained from MD simulations for a ligand-protein complex. The values are representative examples based on studies of similar isoindoline-1,3-dione derivatives. mdpi.com
| Simulation Metric | Value | Interpretation |
| Average Ligand RMSD | 2.5 ± 0.5 Å | Indicates stable binding of the ligand within the active site. |
| Key H-Bonds Occupancy | > 80% | Shows persistent and strong hydrogen bonding interactions. |
| Calculated Binding Free Energy (ΔGbind) | -15.5 kcal/mol | Suggests a strong and favorable binding affinity. |
This table is for illustrative purposes to show typical data generated from MD simulations.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that are likely to be active—a process known as virtual screening. nih.gov
For this compound, a pharmacophore model could be developed using two primary approaches:
Ligand-Based Pharmacophore Modeling: If a set of known active molecules with a similar mechanism of action is available, their structures can be superimposed to identify common chemical features. mdpi.com This approach is valuable when the 3D structure of the biological target is unknown.
Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein (e.g., from X-ray crystallography) complexed with a ligand is available, the key interaction points can be directly mapped to generate a pharmacophore model. nih.gov This method provides a highly accurate representation of the binding requirements.
The key pharmacophoric features of the this compound scaffold would likely include:
Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms of the isoindoline-1,3-dione core.
Hydrogen Bond Donor (HBD): The hydroxyl group on the isoindoline ring.
Aromatic Rings (AR): The benzene (B151609) ring of the isoindoline core and the N-phenyl substituent, which can engage in π-π stacking or hydrophobic interactions.
These features can be compiled into a 3D model with specific distance constraints. The table below summarizes these potential pharmacophoric features.
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens | Interaction with donor groups (e.g., -NH, -OH) in a protein active site. |
| Hydrogen Bond Donor (HBD) | Hydroxyl group | Interaction with acceptor groups (e.g., C=O, N) in a protein active site. |
| Aromatic Ring (AR) | Isoindoline benzene ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |
| Aromatic Ring (AR) | N-phenyl ring | π-π stacking or hydrophobic interactions. |
| Hydrophobic Feature (HY) | Entire scaffold | General hydrophobic interactions within the binding pocket. |
This table outlines the potential pharmacophoric features of the specified compound.
Once a robust pharmacophore model is developed and validated, it can be employed in a virtual screening campaign. Large databases of chemical compounds (such as ZINC or commercial libraries) are filtered, retaining only those molecules that match the 3D arrangement of the pharmacophore features. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. Hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection before proceeding to in vitro evaluation. mdpi.com
Structure Activity Relationship Sar Studies of 4 Hydroxy 2 Phenylisoindoline 1,3 Dione Analogues
Influence of Substituent Modifications on Biological Activities
The biological profile of isoindoline-1,3-dione derivatives can be significantly altered by introducing various substituents on both the phthalimide (B116566) ring and the N-phenyl group. The nature, position, and size of these substituents play a critical role in determining the compound's potency and selectivity for a given biological target.
Anticancer Activity: Research into isoindole-1,3(2H)-dione derivatives has revealed that their cytotoxic effects on cancer cells are highly dependent on the attached substituents. nih.gov For instance, studies comparing compounds with different silyl (B83357) ether groups (-OTMS, -OTBDPS, -OTBDMS), hydroxyl (-OH), and bromo (-Br) groups found that the presence of both a silyl ether (-OTBDMS) and a bromo group resulted in higher anticancer activity against Caco-2 and MCF-7 cell lines than the reference drug cisplatin (B142131). nih.gov This indicates a synergistic effect between these two groups. The anticancer activities of these compounds vary based on the specific groups they contain, and these groups can influence each other's effects. nih.gov
Cholinesterase Inhibition: Isoindoline-1,3-dione derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov SAR studies have shown that the length of the alkyl linker between the isoindoline-1,3-dione core and other moieties, like N-benzylpiperidine, is a critical factor. mdpi.com Modifications to the N-phenyl ring are also pivotal. For example, in a series of isoindoline-1,3-dione -N-benzyl pyridinium (B92312) hybrids, the introduction of a 4-fluorobenzyl pyridinium moiety led to the most potent AChE inhibitory activity. nih.gov Another study found that a phenyl substituent at the 4-position of a piperazine (B1678402) ring attached to the core structure resulted in strong AChE inhibition, while a diphenylmethyl moiety was favorable for BuChE inhibition. mdpi.com
Analgesic Activity: The analgesic properties of isoindoline-1,3-dione derivatives have also been explored. One study revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possesses high analgesic activity, significantly greater than the reference drug metamizole (B1201355) sodium. mdpi.comsciforum.net The probability of analgesic activity in a series of related compounds was predicted to be between 40–80% based on their structures. mdpi.com
The following table summarizes the influence of various substituents on the biological activities of isoindoline-1,3-dione analogues based on research findings.
| Core Structure | Substituent(s) | Position | Biological Activity | Key Finding |
| Isoindole-1,3(2H)-dione | Silyl ether (-OTBDMS) and -Br | Phthalimide Ring | Anticancer | Higher activity than cisplatin against Caco-2 and MCF-7 cells. nih.gov |
| Isoindoline-1,3-dione | 4-fluorobenzyl pyridinium | N-substituent | AChE Inhibition | Resulted in the most potent inhibitory activity in its series. nih.gov |
| Isoindoline-1,3-dione | Phenyl | 4-position of piperazine | AChE Inhibition | Derivative showed an IC50 value of 1.12 μM. mdpi.com |
| Isoindoline-1,3-dione | Diphenylmethyl | N-substituent | BuChE Inhibition | Derivative showed an IC50 value of 21.24 μM. mdpi.com |
| Isoindoline-1,3-dione | phenyl(phenylimino)methyl | N-substituent | Analgesic | Activity was 1.6 times higher than metamizole sodium. mdpi.comsciforum.net |
Rational Design Strategies for Enhanced Biological Performance
Rational drug design leverages the understanding of a biological target's structure and the SAR of existing ligands to create more potent and selective compounds. For isoindoline-1,3-dione analogues, this involves strategically modifying the core structure to optimize interactions with the target enzyme or receptor.
One common strategy is the creation of hybrid molecules, where the isoindoline-1,3-dione scaffold is combined with another pharmacophore known to have affinity for the target. This approach was used in designing isoindoline-1,3-dione-N-benzyl pyridinium hybrids as potent AChE inhibitors. nih.gov The design rationale is to have the isoindoline-1,3-dione part of the molecule interact with one site on the enzyme while the other moiety interacts with a different site, leading to enhanced binding and inhibition.
Another key strategy involves modifying the linker that connects the isoindoline-1,3-dione core to other functional groups. The length, flexibility, and chemical nature of this linker can significantly impact biological activity. mdpi.com For example, varying the number of methylene (B1212753) units in an alkyl chain or introducing heteroatoms can alter the compound's conformation, allowing it to adopt an optimal orientation within the target's binding pocket.
Furthermore, computational methods like molecular docking and molecular dynamics simulations are integral to rational design. mdpi.comnih.gov These techniques allow researchers to predict how a designed molecule will bind to its target, providing insights into potential interactions, such as hydrogen bonds and hydrophobic interactions. This in-silico analysis helps prioritize which novel derivatives to synthesize and test, making the drug discovery process more efficient. For example, docking studies have been used to understand how inhibitor molecules occupy the active site of fatty acid amide hydrolase (FAAH) and to rationalize their binding interactions. nih.gov
Principles of Lead Optimization in Isoindoline-1,3-dione Research
Lead optimization is a critical phase in drug discovery where a promising lead compound, identified through screening or initial design, is systematically modified to improve its pharmacological profile. danaher.com The goal is to enhance desired properties like potency, selectivity, and metabolic stability, while minimizing undesirable characteristics such as toxicity. danaher.com
For isoindoline-1,3-dione derivatives, lead optimization involves several key principles:
Improving Potency and Selectivity: Based on initial SAR data, chemists make iterative modifications to the lead compound. This could involve, for instance, substituting a bulky aryl moiety with a more flexible group to enhance binding affinity. In a study on indoline-2,3-dione derivatives (a related scaffold), replacing a large aryl group at the N-1 position with a flexible allyl group resulted in a 1500-fold increase in potency for FAAH inhibition. nih.gov
Enhancing Pharmacokinetic Properties (ADMET): A potent compound is of little therapeutic value if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Lead optimization aims to improve these characteristics. Modifications might be made to increase solubility, improve cell permeability, and reduce metabolic breakdown. In-silico ADMET profiling and in-vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess blood-brain barrier penetration, are crucial tools in this process. nih.govresearchgate.net
Structure-Based Optimization: When the 3D structure of the biological target is known, techniques like X-ray crystallography and molecular modeling can guide the optimization process. By visualizing how a lead compound binds to its target, researchers can design specific modifications to improve key interactions. Molecular dynamics simulations can further ascertain the stability of the ligand-target complex, providing confidence in the designed modifications. nih.gov
The lead optimization cycle is an iterative process of designing, synthesizing, and testing new analogues. danaher.com Each cycle provides more data that refines the SAR and guides the next round of molecular modifications, with the ultimate goal of identifying a preclinical drug candidate with an optimal balance of efficacy, safety, and drug-like properties.
Derivatization and Design of Novel Analogues of 4 Hydroxy 2 Phenylisoindoline 1,3 Dione
Synthesis of Variously Substituted Phenylisoindoline-1,3-diones
The synthesis of N-substituted isoindoline-1,3-diones is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships. A common and straightforward method involves the reaction of phthalic anhydride (B1165640) or its substituted derivatives with primary amines.
One simple and developed method for creating new derivatives of isoindoline-1,3-dione involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride. mdpi.comsciforum.net When this reaction is conducted in boiling benzene (B151609), it yields substituted isoindoline-1,3-diones. sciforum.net However, if the reaction is performed at ambient temperature without heating, the result is the formation of monoacylation products, specifically phthalic acid amides. mdpi.comsciforum.net
Another approach involves the N-acylation of N-arylpiperazines with chloroacetyl chloride, followed by a reaction with the isoindoline-1,3-dione core. nih.gov This multi-step synthesis allows for the introduction of a piperazine (B1678402) moiety, a common pharmacophore in drug design. For example, new isoindoline-1,3-dione derivatives have been synthesized containing amino residues such as 1-phenylpiperazine (B188723) and 1-(2-methoxyphenyl)piperazine. nih.gov
The synthesis of the parent compound, 2-(4-hydroxyphenyl)isoindoline-1,3-dione, can be achieved through the reaction of phthalimide (B116566) with 4-aminophenol. researchgate.net Further derivatization can then be carried out on this core structure. Research has also focused on creating isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, which are synthesized and evaluated for specific biological activities. nih.gov The general synthetic pathway for these compounds often starts with the reaction of phthalic anhydride with an amino acid, such as glycine, in glacial acetic acid. nih.gov
The following table summarizes various synthetic approaches for preparing substituted phenylisoindoline-1,3-diones.
| Starting Materials | Reagents/Conditions | Product Type |
| N-arylbenzenecarboximidamides, Phthalic anhydride | Benzene, Reflux | Substituted isoindoline-1,3-diones mdpi.comsciforum.net |
| N-phenyl phthalimide, Substituted aromatic aldehyde | Not specified | Substituted phenylisoindoline-1,3-dione researchgate.net |
| Phthalic anhydride, Glycine | Glacial acetic acid, 120 °C | 2-(1,3-dioxoisoindolin-2-yl)acetic acid nih.gov |
| Phthalimide, 4-Aminophenol | Acetic acid, Reflux | 2-(4-hydroxyphenyl)isoindoline-1,3-dione researchgate.net |
Integration with Other Heterocyclic Systems
To expand the chemical space and explore novel biological activities, the isoindoline-1,3-dione nucleus is often integrated with other heterocyclic systems. This creates hybrid molecules that may exhibit synergistic or entirely new pharmacological profiles.
Schiff bases, characterized by the azomethine (-C=N-) group, are synthetically accessible and biologically significant compounds. nih.govsysrevpharm.org They are typically formed through the condensation of a primary amine with a carbonyl compound. nih.gov In the context of isoindoline-1,3-diones, Schiff bases can be prepared by reacting an amino-functionalized phthalimide derivative with an appropriate aldehyde or ketone.
For instance, 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione is a Schiff base synthesized from 4-aminophthalimide (B160930) and salicylaldehyde. researchgate.net Another synthetic route involves preparing an acid hydrazide intermediate from a phthalimide precursor. This hydrazide can then be reacted with various aromatic aldehydes in ethanol (B145695) with a few drops of glacial acetic acid to yield the corresponding Schiff bases. sysrevpharm.org These Schiff base derivatives can serve as ligands for the synthesis of metal complexes or as precursors for further heterocyclic transformations. sysrevpharm.orgresearchgate.net
The development of hybrid molecules that combine the structural features of isoindoline-1,3-dione with other pharmacologically active scaffolds like acridine (B1665455) is an area of active research. While direct search results for "Acridin-Isoindoline-1,3-dione Conjugates" were not prominent, the principles of medicinal chemistry support the rationale for creating such hybrids to target multiple biological pathways. The synthesis would likely involve linking a suitably functionalized isoindoline-1,3-dione with an acridine derivative through a stable linker.
Fusing or linking the isoindoline-1,3-dione ring with other five-membered heterocycles like triazoles and thiadiazoles is a common strategy to generate novel chemical entities. These heterocycles are known to be biologically active, and their combination with the phthalimide moiety can lead to compounds with enhanced or new activities. nih.gov
A series of novel isoindoline-1,3-diones containing a 1,2,4-triazole (B32235) moiety has been synthesized via a one-pot reaction. nih.gov These compounds have shown promising antitumor and antifungal activities. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized and linked to the isoindoline (B1297411) core. For example, research has described the synthesis of new 1,3,4-thiadiazole and 1,2,4-triazole derivatives starting from ibuprofen (B1674241) hydrazide, demonstrating a general pathway that could be adapted for phthalimide-containing starting materials. researchgate.net
Another approach involves the synthesis of more complex fused systems. For example, 2-(4-((4-Oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione has been prepared as a key intermediate for synthesizing conjugates containing pyrazole, thiazole, and isoindoline motifs. researchgate.net
Strategies for Functionalization Towards Specific Research Applications
Functionalization of the 4-Hydroxy-2-phenylisoindoline-1,3-dione scaffold is driven by the need to develop tools for specific research applications, such as fluorescent probes for biological imaging or molecules with targeted therapeutic activities.
One key application is the development of fluorescent probes. The core structure of 4-hydroxyisoindoline-1,3-dione (BHID) exhibits strong dual-band fluorescence due to an ultrafast excited-state intramolecular proton transfer (ESIPT) process that occurs in approximately 1 picosecond. rsc.org This intrinsic fluorescence can be quenched or modulated by attaching specific functional groups. For example, a derivative named BHID-Bpin was designed as a fluorescent probe for peroxynitrite. In its native state, the photoexcited BHID-Bpin relaxes nonradiatively. However, upon reacting with peroxynitrite, the Bpin (boronate pinacol (B44631) ester) moiety is cleaved, releasing the highly fluorescent BHID molecule. rsc.org This "off-on" switching mechanism allows for the detection and monitoring of specific analytes in biological systems.
Another strategy involves photochemical functionalization. Diazo compounds are versatile reagents, and converting the isoindoline-1,3-dione scaffold into a 4-diazoisoquinoline-1,3(2H,4H)-dione opens up numerous synthetic possibilities. These diazo derivatives can undergo photochemical O–H insertion reactions, enabling the introduction of various moieties, including fluorinated groups, under mild conditions using blue LED irradiation. nih.gov This method provides a pathway to a broad range of functionalized derivatives for various research applications. nih.gov
Emerging Applications and Future Research Directions for 4 Hydroxy 2 Phenylisoindoline 1,3 Dione
Applications in Material Science
The isoindoline-1,3-dione scaffold is a versatile building block in the design of novel organic materials due to its inherent electronic and photophysical properties. The potential applications of 4-Hydroxy-2-phenylisoindoline-1,3-dione in this field are beginning to be uncovered.
Exploration as Electron-Deficient Acceptors in Organic Semiconductors
The electron-withdrawing nature of the isoindoline-1,3-dione core makes it an excellent candidate for use as an electron-deficient acceptor unit in donor-acceptor organic semiconductors. This concept is inspired by the success of similar structures, such as isoindigo, which has been widely incorporated into high-performance organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). nih.gov The introduction of this compound into conjugated polymer backbones could lead to materials with tailored optoelectronic properties. The phenyl group can influence molecular packing and solubility, while the hydroxyl group offers a site for further functionalization to fine-tune the electronic energy levels and enhance performance in electronic devices.
Development as Fluorescent Probes and Optoelectronic Materials
Derivatives of 4-hydroxyisoindoline-1,3-dione have shown significant promise as fluorescent probes. These compounds can exhibit strong dual-band fluorescence, a phenomenon that can be modulated by specific analytes. chemmethod.com For instance, a derivative of 4-hydroxyisoindoline-1,3-dione has been developed as a two-photon fluorescent probe for the detection of peroxynitrite, a reactive oxygen species implicated in various diseases. researchgate.netbohrium.com The underlying mechanism often involves an ultrafast excited-state intramolecular proton transfer (ESIPT) process. chemmethod.comnih.gov The isoindoline-1,3-dione moiety, with its delocalized π-electrons, is a suitable candidate for nonlinear optical (NLO) materials. acgpubs.org The investigation into the optical properties of various N-substituted isoindoline-1,3-dione derivatives is an active area of research, with studies focusing on their absorbance, transmittance, and refractive indices to assess their suitability for optoelectronic applications. acgpubs.org
Investigation as Corrosion Inhibitors
Recent studies have highlighted the potential of phthalimide (B116566) derivatives as effective corrosion inhibitors for various metals, including carbon steel and copper. chemmethod.comnih.govresearchgate.net The inhibitory action is attributed to the ability of the phthalimide ring and its associated functional groups to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.netnih.gov Computational studies, including Density Functional Theory (DFT) and Monte Carlo simulations, have been employed to understand the adsorption mechanism and correlate the molecular structure of phthalimide derivatives with their inhibition efficiency. researchgate.netnih.gov Although direct research on this compound as a corrosion inhibitor is not yet prevalent, the presence of heteroatoms (oxygen and nitrogen) and the aromatic phenyl ring suggests it could exhibit significant corrosion inhibition properties.
Potential in Advanced Pharmaceutical Research (Excluding Clinical Human Trials)
The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in several clinically used drugs. mdpi.com The potential of this compound and its derivatives is being explored in various preclinical research areas. The broader class of isoindoline-1,3-diones has been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. chemmethod.com
Derivatives of phenylisoindoline-1,3-dione have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease. researchgate.net Furthermore, the anti-inflammatory potential of isoindoline-1,3-dione derivatives is a significant area of investigation. These compounds have been shown to modulate the production of pro-inflammatory factors. nih.gov A notable study demonstrated that a synthetic phthalimide derivative of a marine compound, 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), exhibited a suppressive effect on ovalbumin-induced allergic asthma in a mouse model. researchgate.net PD1 was found to have peroxisome proliferator-activated receptor (PPAR) γ agonistic and anti-inflammatory effects, reducing inflammatory cell numbers and the levels of Th2 cytokines. researchgate.net
Future Directions in Synthetic Methodology and Catalyst Development
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation of phthalic anhydrides with primary amines or amino acids. nih.govsemanticscholar.orgacs.org Future research in this area is likely to focus on the development of more efficient, sustainable, and versatile synthetic methods. This includes the exploration of novel catalysts to improve reaction yields, reduce reaction times, and allow for the synthesis of more complex and functionally diverse derivatives. The development of one-pot synthesis protocols and the use of greener solvents and reaction conditions are also anticipated to be key areas of focus. For this compound specifically, future synthetic strategies may concentrate on regioselective modifications of the aromatic rings and the hydroxyl group to create libraries of compounds for screening in various applications.
Advances in Computational Prediction of Compound Reactivity and Biological Behavior
Computational chemistry is playing an increasingly vital role in the design and development of new molecules with desired properties. For this compound and its derivatives, computational methods are being employed to predict their reactivity, electronic properties, and biological behavior.
Table 1: Computational Methods in the Study of Isoindoline-1,3-dione Derivatives
| Computational Method | Application | Key Findings/Predictions |
| Density Functional Theory (DFT) | Calculation of molecular and electronic properties, reactivity, and vibrational frequencies. semanticscholar.orgacs.org | Provides insights into the geometry, quantum parameters, and reactive sites of the molecules, aiding in the understanding of their behavior as corrosion inhibitors and in biological systems. researchgate.netnih.govsemanticscholar.org |
| Molecular Docking | Prediction of the binding modes and affinities of molecules with biological targets (e.g., enzymes). nih.govnih.gov | Elucidates the interactions between isoindoline-1,3-dione derivatives and the active sites of enzymes like acetylcholinesterase, guiding the design of more potent inhibitors. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov | Enables the prediction of the biological activities of new isoindoline-1,3-dione derivatives, facilitating the prioritization of compounds for synthesis and testing. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their complexes with biological targets over time. nih.gov | Provides a deeper understanding of the stability and conformational changes of ligand-protein complexes, complementing the static picture provided by molecular docking. nih.gov |
These computational tools are instrumental in accelerating the discovery and optimization of this compound-based materials and therapeutic agents. Future advancements in computational power and algorithms will likely lead to even more accurate predictions of compound properties and biological activities, further streamlining the research and development process.
Q & A
Q. How can researchers optimize the synthesis of 4-Hydroxy-2-phenylisoindoline-1,3-dione to improve yield and purity?
- Methodological Answer : Synthesis protocols often involve condensation reactions between substituted phthalic anhydrides and aryl amines. For example, refluxing 2-hydroxy-1H-isoindole-1,3-dione with 2-fluoro-4-hydroxybenzylamine in ethanol under controlled pH conditions yields 72% crystallized product . Key parameters include solvent choice (e.g., ethanol for solubility), reaction time (1–3 hours), and purification via slow evaporation. Monitoring by TLC or HPLC ensures intermediate stability.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1725 cm⁻¹, O–H vibrations at ~3200 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and hydroxyl protons (broad singlet at δ 9–10 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- X-ray Crystallography : SHELX software refines bond lengths and angles, with mean C–C distances of 0.002–0.006 Å .
Q. How can hydrogen bonding patterns influence the compound’s crystallinity and stability?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds (e.g., O–H···O and N–H···O interactions) into motifs like R₂²(8) rings. These networks stabilize crystal lattices and affect solubility. Computational tools (e.g., Mercury) visualize packing efficiency .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for isoindoline-1,3-dione derivatives?
- Methodological Answer : Discrepancies in antiproliferative or hypoglycemic activity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity) or structural modifications. For example:
- In vitro assays : Compare MDAMB-231 (breast cancer) vs. SKHep-1 (hepatoma) responses to α-phthalimide ketones .
- SAR Studies : Introduce substituents (e.g., fluorine at C-4) to enhance hydrogen bonding with target enzymes .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
Q. What crystallographic challenges arise when analyzing puckered isoindoline rings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
